Icariside I Icariside I Icariside I is a natural product found in Epimedium brevicornu, Epimedium truncatum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 56725-99-6
VCID: VC21344271
InChI: InChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1
SMILES:
Molecular Formula: C27H30O11
Molecular Weight: 530.5 g/mol

Icariside I

CAS No.: 56725-99-6

Cat. No.: VC21344271

Molecular Formula: C27H30O11

Molecular Weight: 530.5 g/mol

* For research use only. Not for human or veterinary use.

Icariside I - 56725-99-6

CAS No. 56725-99-6
Molecular Formula C27H30O11
Molecular Weight 530.5 g/mol
IUPAC Name 3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1
Standard InChI Key IYCPMVXIUPYNHI-WPKKLUCLSA-N
Isomeric SMILES CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
Canonical SMILES CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)C

Chemical Properties and Structure

Icariside I, also known as Icarisid I, is a prenylflavonoid glycoside with the molecular formula C27H30O11 and a molecular weight of 530.52 g/mol . It appears as a yellow crystalline powder that is soluble in methanol, ethanol, DMSO, and other organic solvents .

The chemical structure of Icariside I is characterized as 3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one . This compound features a flavonoid core with a glucose moiety attached at position 7, distinguishing it from other related compounds in the Epimedium family.

Table 1: Physicochemical Properties of Icariside I

PropertyValueReference
CAS Number56725-99-6
Molecular FormulaC27H30O11
Molecular Weight530.52 g/mol
Physical AppearanceYellow crystalline powder
SolubilitySoluble in methanol, ethanol, DMSO, and other organic solvents
Flash Point267.8±27.8 °C
Boiling Point801.3±65.0 °C at 760 mmHg
Density1.5±0.1 g/cm³

Source and Extraction

Icariside I is primarily found in various species of the genus Epimedium, including Epimedium brevicornu and Epimedium truncatum . It is a metabolite of Icariin, which is one of the major bioactive components in Epimedium . Epimedium, commonly known as Horny Goat Weed, has been used in traditional Chinese medicine for centuries to treat various ailments including sexual dysfunction, fatigue, and bone disorders.

The extraction of Icariside I typically involves specialized techniques such as column chromatography and HPLC (High-Performance Liquid Chromatography) to isolate it from plant material. Recent advancements in extraction methods have improved yields and purity of this compound, facilitating more extensive research into its biological properties.

Pharmacological Activities

Anti-cancer Effects

Recent studies have revealed that Icariside I possesses significant anticancer properties, particularly against breast and gastrointestinal cancers.

Breast Cancer

Icariside I has demonstrated remarkable efficacy in inhibiting breast cancer proliferation, invasion, and metastasis. A 2024 study published in the Journal of Pharmacy and Pharmacology reported that Icariside I reduces the activation of STAT3 in 4T1 breast cancer cells, thereby impairing colony formation and migration . The compound induces G1 phase cell cycle arrest and modulates the expression of cell cycle regulators (Cyclin D1, CDK4) and apoptosis-related proteins (Bcl-2, Bax) .

In vivo studies using the 4T1 mouse model have shown that Icariside I significantly suppresses tumor development and lung metastasis. Histological examination revealed that tumors in the vehicle group were arranged in a spoke-like pattern with obvious heterogeneity, whereas tumor cells in the Icariside I treatment group were disorganized with evidence of necrotic lysis in some areas .

At the molecular level, Icariside I downregulates STAT3 phosphorylation, IL-6, Cyclin D1, CDK4, Bcl-2, and vimentin expression, while upregulating Bax and cleaved caspase-3 expression in tumor tissues. Additionally, it reduces the expression of metastasis-related genes MMP9 and vimentin in lung tissue, resulting in decreased metastasis and reduced lung injury .

Gastrointestinal Cancer

A groundbreaking study published in 2024 reported that Icariside I enhances the effects of immunotherapy in gastrointestinal cancer via targeting TRPV4 and upregulating the cGAS-STING-IFN-I pathway . Mechanistically, molecular docking and SPR assay results indicated that Icariside I binds to TRPV4, inducing intracellular Ca²⁺ increase and mitochondrial DNA release. These intracellular oxidized mitochondrial DNA fragments are subsequently taken up by immune cells in the tumor microenvironment, amplifying the immune response .

The study demonstrated remarkable efficacy of sequential administration of Icariside I and anti-PD-1 monoclonal antibodies in advanced tumors, providing a strong scientific rationale for combination therapy in clinical trials. Icariside I enhanced the anti-tumor effects of PD-1 inhibitors by regulating the TRPV4/Ca²⁺/Ox-mitoDNA/cGAS/STING axis .

Cancer TypeExperimental ModelKey FindingsMechanismReference
Breast CancerIn vitro (4T1 cells) and in vivo (4T1 mouse model)Reduced colony formation and migration; inhibited tumor growth and lung metastasisInhibition of IL-6/STAT3 signaling pathway; G1 phase cell cycle arrest; modulation of Cyclin D1, CDK4, Bcl-2, and Bax
Gastrointestinal CancerAdvanced tumor modelsEnhanced effects of immunotherapy; amplified immune responseTargeting TRPV4; upregulation of cGAS-STING-IFN-I pathway; regulation of TRPV4/Ca²⁺/Ox-mitoDNA/cGAS/STING axis

Immune System Effects

Icariside I demonstrates significant immunomodulatory properties, particularly in protecting against drug-induced bone marrow suppression.

Research published in 2022 showed that Icariside I provides protection against cyclophosphamide-induced bone marrow suppression in mice . After treatment with Icariside I, the number of peripheral blood cells in mice returned to normal. Additionally, the number of bone marrow nucleated cells (BMNCs) and hematopoietic progenitor cell (HPC) colonies in the high-dose Icariside I treatment group increased significantly .

The study also reported that Icariside I treatment normalized thymus and spleen indices and related cytokine levels in mice. At the molecular level, high-dose Icariside I treatment significantly increased the ratio of Bcl-2/Bax and downregulated the expression of caspase-3 to regulate cell apoptosis .

These findings suggest that Icariside I promotes the proliferation and differentiation of bone marrow hematopoietic cells and protects the damaged immune system, with higher doses showing more significant therapeutic effects. The mechanisms of action appear to involve regulating the levels of hematopoietic cytokines, balancing Bcl-2/Bax ratio, and inhibiting caspase-3 expression .

Other Biological Activities

Beyond its anticancer, bone-protective, and immunomodulatory effects, Icariside I has been reported to possess several other biological activities:

  • Cardiovascular function improvement: Icariside I has been shown to enhance cardiovascular system function, although the exact mechanisms require further investigation .

  • Endocrine regulation: Studies suggest that Icariside I may help regulate endocrine function, which could contribute to its diverse pharmacological effects .

  • Hepatoprotective effects: Research indicates that Icariside I may be beneficial for liver health, particularly in the context of estrogen deficiency-induced liver injury .

Molecular Mechanisms of Action

Icariside I exerts its biological effects through multiple molecular mechanisms and signaling pathways. Based on current research, the following mechanisms have been elucidated:

Cancer-related Mechanisms

  • Inhibition of IL-6/STAT3 signaling pathway: Icariside I reduces STAT3 phosphorylation and activation in breast cancer cells, leading to decreased expression of downstream target genes involved in cell proliferation, survival, and metastasis .

  • Cell cycle regulation: Icariside I induces G1 phase cell cycle arrest by modulating the expression of cell cycle regulators including Cyclin D1 and CDK4 .

  • Apoptosis induction: The compound modulates the expression of apoptosis-related proteins, including downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax and cleaved caspase-3 .

  • Anti-metastatic effects: Icariside I reduces the expression of metastasis-related genes MMP9 and vimentin, thereby inhibiting cancer cell invasion and metastasis .

  • Enhancement of anti-tumor immunity: Icariside I targets TRPV4, inducing intracellular Ca²⁺ increase and mitochondrial DNA release, which activates the cGAS-STING-IFN-I pathway and amplifies immune responses against tumor cells .

Bone-related Mechanisms

  • Inhibition of osteoclastogenesis: Icariside I represses osteoclast differentiation and resorption by inhibiting the RANKL-induced TRAF6-MAPK-p38-NFATc1 cascade .

  • Promotion of osteoblastogenesis: The compound promotes osteoblast differentiation and formation by inhibiting adipogenesis and accelerating energy metabolism of osteoblasts .

Immune System Mechanisms

  • Regulation of hematopoiesis: Icariside I promotes the proliferation and differentiation of bone marrow hematopoietic cells .

  • Anti-apoptotic effects on immune cells: The compound increases the ratio of Bcl-2/Bax and downregulates the expression of caspase-3, thereby inhibiting apoptosis of immune cells .

  • Modulation of cytokine production: Icariside I regulates the levels of hematopoietic cytokines, contributing to its immunomodulatory effects .

Comparison with Related Compounds

Icariside I belongs to a family of bioactive compounds found in Epimedium species, with Icariin and Icariside II (also known as Baohuoside I) being its closest relatives. Understanding the structural and functional differences between these compounds is crucial for their targeted application in various therapeutic contexts.

Table 3: Comparison between Icariside I and Icariside II

FeatureIcariside IIcariside II (Baohuoside I)References
Molecular FormulaC27H30O11C27H30O10
Molecular Weight530.52 g/mol514.5 g/mol
StructureGlucose moiety at position 7Rhamnose moiety at position 3
OriginMetabolite of IcariinMetabolite of Icariin
Anti-cancer EffectsActs via IL-6/STAT3 pathway; targets TRPV4Induces apoptosis; inhibits proliferation; causes cell cycle arrest
Bone-related EffectsSimultaneous regulation of osteoblasts and osteoclastsAnti-osteoporotic properties
Other EffectsImmunomodulatory; hepatoprotectiveAnti-inflammatory; anti-osteoporotic

While both compounds share similar pharmacological properties, their structural differences result in distinct molecular targets and mechanisms of action. Icariside I contains a glucose moiety at position 7, whereas Icariside II has a rhamnose moiety at position 3 . These structural differences may account for their varying efficacies in different therapeutic applications.

Current Research Status and Future Perspectives

Research on Icariside I has gained momentum in recent years, with significant advances in understanding its pharmacological properties and molecular mechanisms. The compound's diverse biological activities, particularly its anticancer, bone-protective, and immunomodulatory effects, highlight its potential as a multi-target therapeutic agent.

Current research trends focus on:

  • Elucidating the detailed molecular mechanisms underlying Icariside I's diverse biological activities.

  • Developing novel drug delivery systems to enhance Icariside I's bioavailability and therapeutic efficacy.

  • Exploring combination therapies with established drugs, particularly in cancer treatment.

  • Investigating additional therapeutic applications based on Icariside I's pleiotropic effects.

Future research directions may include:

  • Clinical trials to evaluate Icariside I's safety and efficacy in humans, particularly for cancer treatment and osteoporosis.

  • Structural modifications to enhance specific pharmacological properties while minimizing potential side effects.

  • Investigation of Icariside I's effects on additional cancer types and other pathological conditions.

  • Development of standardized extraction and purification methods to ensure consistent quality for clinical applications.

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